molecular formula C11H21ClN2O B1443597 N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1361112-98-2

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1443597
CAS No.: 1361112-98-2
M. Wt: 232.75 g/mol
InChI Key: KYVXSTXQHBLEJK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that has garnered interest in various scientific research fields. This compound exhibits intriguing properties and serves as a versatile tool for investigating various phenomena, aiding breakthroughs across multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride finds application in diverse scientific research areas, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential effects on biological systems and pathways.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentyl-2-methylpyrrolidine-2-carboxamide hydrochloride include:

  • N-Methylpyrrolidine-2-carboxamide
  • L-Phenylalanine methyl ester hydrochloride
  • trans-N,N′-Dimethylcyclohexane-1,2-diamine

Uniqueness

What sets this compound apart from these similar compounds is its unique cyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable tool for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-cyclopentyl-2-methylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-11(7-4-8-12-11)10(14)13-9-5-2-3-6-9;/h9,12H,2-8H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVXSTXQHBLEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)NC2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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